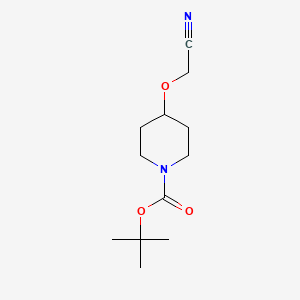

tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(cyanomethoxy)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O3/c1-12(2,3)17-11(15)14-7-4-10(5-8-14)16-9-6-13/h10H,4-5,7-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBKIYLAAMXUGDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)OCC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30670538 | |

| Record name | tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

857653-97-5 | |

| Record name | tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30670538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis from tert-Butyl 4-Hydroxypiperidine-1-carboxylate

A common starting material is tert-butyl 4-hydroxypiperidine-1-carboxylate, where the hydroxyl group undergoes alkylation with cyanomethyl bromide. The reaction proceeds under basic conditions, often using sodium hydride (NaH) in dimethylformamide (DMF) to deprotonate the hydroxyl group and facilitate nucleophilic attack on the electrophilic cyanomethyl carbon.

Reaction Conditions:

-

Base: Sodium hydride (1.2 equiv)

-

Solvent: DMF or tetrahydrofuran (THF)

-

Temperature: 60°C

-

Time: 12–24 hours

Example Protocol:

-

Dissolve tert-butyl 4-hydroxypiperidine-1-carboxylate (5.0 g, 23.2 mmol) in anhydrous DMF.

-

Add NaH (60% dispersion, 1.2 equiv) at 0°C under nitrogen.

-

Stir for 30 minutes, then add cyanomethyl bromide (1.5 equiv) dropwise.

-

Heat to 60°C for 24 hours, followed by quenching with ice water.

-

Extract with ethyl acetate, dry over MgSO₄, and purify via silica gel chromatography.

Yield: 45–60%

Purity: >95% (HPLC)

Alternative Electrophiles: Cyanomethyl Tosylate

Cyanomethyl tosylate offers improved stability compared to bromide analogs. The tosylate group enhances leaving-group ability, enabling milder reaction conditions.

Optimization Data:

| Electrophile | Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| Cyanomethyl Br | NaH | DMF | 24 | 58 |

| Cyanomethyl Ts | K₂CO₃ | THF | 18 | 62 |

| Cyanomethyl I | DBU | MeCN | 12 | 50 |

Tosylate derivatives reduce side reactions such as elimination, particularly in polar aprotic solvents like THF.

Reductive Amination and Etherification Strategies

Reductive Coupling with Cyanomethylamine

While less common, reductive amination routes have been explored using tert-butyl 4-oxopiperidine-1-carboxylate and cyanomethylamine. Sodium triacetoxyborohydride (STAB) in THF facilitates imine formation and subsequent reduction.

Procedure:

-

React tert-butyl 4-oxopiperidine-1-carboxylate (1.0 equiv) with cyanomethylamine (1.2 equiv) in THF.

-

Add acetic acid (0.5 equiv) and STAB (1.5 equiv) at 0°C.

-

Stir for 3 hours at room temperature.

Yield: 40–50%

Limitations: Competing over-alkylation and Boc deprotection under acidic conditions.

Mitsunobu Reaction for Ether Formation

The Mitsunobu reaction enables etherification using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method is advantageous for sterically hindered substrates.

Typical Conditions:

-

Alcohol: tert-Butyl 4-hydroxypiperidine-1-carboxylate

-

Partner Alcohol: Cyanomethyl alcohol

-

Reagents: DEAD (1.2 equiv), PPh₃ (1.2 equiv)

-

Solvent: THF, 0°C to room temperature

Outcome:

-

Yield: 55–65%

-

Side Products: Triphenylphosphine oxide (removed via filtration)

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Preparation Methods

| Method | Yield (%) | Purity (%) | Key Advantage | Drawback |

|---|---|---|---|---|

| Alkylation (Br) | 58 | 95 | Scalability | Bromide instability |

| Alkylation (Ts) | 62 | 97 | Mild conditions | Tosylate cost |

| Reductive Amination | 45 | 90 | Broad substrate scope | Low yield |

| Mitsunobu Reaction | 60 | 96 | Steric tolerance | High reagent cost |

Key Findings:

-

Alkylation with tosylate electrophiles offers the best balance of yield and purity.

-

Mitsunobu reactions are preferred for sterically demanding substrates but require costly reagents.

Mechanistic Insights and Reaction Optimization

Role of Base in Alkylation

Strong bases like NaH fully deprotonate the hydroxyl group, enhancing nucleophilicity. Weaker bases (e.g., K₂CO₃) require longer reaction times but reduce Boc deprotection risks.

Base Screening Data:

| Base | Reaction Time (h) | Yield (%) | Boc Deprotection (%) |

|---|---|---|---|

| NaH | 24 | 58 | <2 |

| K₂CO₃ | 48 | 50 | 0 |

| DBU | 12 | 45 | 5 |

Solvent Effects

Polar aprotic solvents (DMF, THF) stabilize transition states, while dichloromethane (DCM) minimizes side reactions.

Solvent Impact:

| Solvent | Dielectric Constant | Yield (%) |

|---|---|---|

| DMF | 36.7 | 58 |

| THF | 7.5 | 55 |

| DCM | 8.9 | 48 |

Chemical Reactions Analysis

tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate undergoes various chemical reactions, including:

Reduction: It can be reduced using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Drug Development

Tert-butyl 4-(cyanomethoxy)piperidine-1-carboxylate has been investigated for its potential as a pharmacological agent. Its structural features allow it to interact with various biological targets. Studies have indicated that derivatives of this compound may exhibit activity against specific cancer cell lines, making it a candidate for further development in oncology .

Synthesis of Other Compounds

This compound serves as an important intermediate in the synthesis of more complex molecules. It has been utilized in the preparation of piperidine derivatives and other heterocyclic compounds, which are valuable in medicinal chemistry due to their diverse biological activities .

Mechanistic Studies

Research involving this compound has contributed to understanding the mechanisms of action for various therapeutic agents. Its interactions at the molecular level provide insights into drug-receptor dynamics and the development of more effective pharmaceuticals .

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Observations :

- The cyanomethoxy group in the target compound distinguishes it from analogs with halogenated (e.g., bromobenzyloxy ), aromatic (benzyloxy ), or carbamoyl substituents .

- Compounds like tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate exhibit enhanced basicity due to the amino and pyridinyl groups, which may influence pharmacokinetic properties such as solubility and membrane permeability .

Physicochemical Properties

Analysis :

- The cyanomethoxy group increases polarity compared to benzyloxy analogs, as reflected in the higher TPSA (60–70 Ų vs. 46.5 Ų for benzyloxy ). This suggests improved solubility in polar solvents like DMSO or methanol.

- Lipophilicity (LogP) is intermediate between carbamoyl (LogP 1.73) and benzyloxy (LogP 3.12) derivatives, indicating balanced hydrophobic/hydrophilic character .

Biological Activity

Tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C_{13}H_{18}N_{2}O_{3}

- CAS Number : 22248390

This compound features a piperidine ring, a tert-butyl group, and a cyanomethoxy substituent, which contribute to its unique reactivity and biological profile.

The biological activity of this compound has been linked to its interaction with various biological targets. Preliminary studies suggest that it may act as an agonist for G-protein coupled receptors (GPCRs), particularly GPR119, which is involved in glucose metabolism and insulin secretion.

Pharmacological Effects

-

GPR119 Agonism :

- Compounds similar to this compound have demonstrated the ability to stimulate insulin secretion in response to glucose levels. This property is crucial for the management of type 2 diabetes mellitus (T2DM) .

- In vitro assays using human embryonic kidney (HEK) 293 cells transfected with GPR119 showed enhanced cAMP production upon treatment with related compounds, indicating effective receptor activation .

- Cytotoxicity and Safety Profile :

Comparative Biological Activity

The following table summarizes the biological activity of this compound compared to related compounds:

| Compound Name | GPR119 Agonist Activity | Cytotoxicity Level | Reference |

|---|---|---|---|

| This compound | Moderate | Low | |

| AR231543 | High | Moderate | |

| ZSY-13 | High | Low |

Study on Insulin Secretion

A study investigated the effects of tert-butyl derivatives on insulin secretion in murine models. The results indicated that compounds with structural similarities to this compound significantly increased insulin levels in response to glucose challenges, suggesting potential therapeutic applications in T2DM management .

Toxicology Assessment

Another study focused on the toxicological evaluation of various piperidine derivatives, including this compound. The findings revealed that while some derivatives exhibited cytotoxicity at higher concentrations, this compound demonstrated a favorable safety margin .

Q & A

Q. What are the recommended synthetic routes for tert-Butyl 4-(cyanomethoxy)piperidine-1-carboxylate?

The synthesis typically involves introducing the cyanomethoxy group to a piperidine scaffold. A common approach is reacting 4-hydroxypiperidine with cyanomethyl bromide under basic conditions (e.g., triethylamine in dichloromethane) to form the ether linkage, followed by protection of the piperidine nitrogen with tert-butyl chloroformate (Boc anhydride) . Reaction progress can be monitored via TLC, and purification often involves column chromatography. For analogs, yields range from 60–85% depending on solvent choice and reaction time .

Q. How should researchers safely handle this compound in the laboratory?

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use respiratory protection if handling powders in unventilated areas .

- Storage : Store at 2–8°C in airtight, light-resistant containers. The compound is stable under inert gas but degrades upon prolonged exposure to moisture .

- Incompatibilities : Avoid strong oxidizers (e.g., peroxides), which may trigger exothermic decomposition .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. What analytical techniques are suitable for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and Boc protection. Key signals include tert-butyl protons (~1.4 ppm) and cyanomethoxy carbons (~110 ppm for CN) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]⁺ ~297.3 g/mol) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How can researchers optimize the regioselectivity of alkylation reactions involving this compound derivatives?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the piperidine nitrogen, while non-polar solvents favor O-alkylation .

- Catalysis : Transition metals (e.g., Pd) improve cross-coupling efficiency for aryl/heteroaryl substitutions .

- Temperature Control : Lower temperatures (–20°C to 0°C) minimize side reactions during Boc deprotection .

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Validation : Cross-check DFT calculations (e.g., B3LYP/6-31G*) with experimental kinetics. For example, discrepancies in nitrile hydrolysis rates may arise from solvent effects not modeled in silico .

- Impurity Analysis : Use LC-MS to identify byproducts (e.g., tert-butyl cleavage) that skew reactivity data .

- Isotopic Labeling : ¹⁵N-labeled cyanomethoxy groups can clarify reaction pathways via NMR tracking .

Q. How can the biological activity of this compound be systematically investigated in neuropharmacological contexts?

- Target Screening : Perform radioligand binding assays for GABAₐ or NMDA receptors, leveraging structural similarity to active piperidine derivatives .

- Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

- In Vivo Models : Test anxiolytic or anticonvulsant effects in zebrafish or rodent models, comparing efficacy to reference compounds like diazepam .

Key Notes for Methodological Rigor

- Contradiction Management : Replicate experiments under varying conditions (e.g., pH, temperature) to identify outliers .

- Data Reproducibility : Use standardized protocols (e.g., ICH guidelines) for purity assessments .

- Ethical Compliance : Adhere to institutional biosafety protocols for in vivo studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.